3-tert-Butoxyphenol
Overview
Description
3-tert-Butoxyphenol: is an organic compound with the molecular formula C10H14O2 It is a phenolic compound where a tert-butoxy group is attached to the benzene ring at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butoxyphenol typically involves the reaction of phenol with tert-butyl alcohol in the presence of an acid catalyst. One common method is the alkylation of phenol using tert-butyl alcohol and an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-tert-Butoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the phenolic group can yield hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Scientific Research Applications
Chemistry: 3-tert-Butoxyphenol is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antioxidant in preventing oxidative damage in cells and tissues.
Industry: In industrial applications, this compound is used as a stabilizer in polymers and resins. It helps improve the thermal stability and longevity of these materials.
Mechanism of Action
The mechanism of action of 3-tert-Butoxyphenol primarily involves its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is attributed to the ability of the phenolic group to stabilize free radicals through resonance structures.
Comparison with Similar Compounds
3-tert-Butylphenol: Similar structure but lacks the oxygen atom in the tert-butoxy group.
4-tert-Butylphenol: The tert-butyl group is attached at the fourth position instead of the third.
2-tert-Butylphenol: The tert-butyl group is attached at the second position.
Uniqueness: 3-tert-Butoxyphenol is unique due to the presence of the tert-butoxy group, which imparts distinct chemical properties such as increased steric hindrance and altered reactivity compared to other tert-butylphenols. This makes it a valuable compound in specific synthetic and industrial applications.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)12-9-6-4-5-8(11)7-9/h4-7,11H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMXCTDRYVPSDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20502091 | |
Record name | 3-tert-Butoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69374-70-5 | |
Record name | 3-tert-Butoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20502091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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